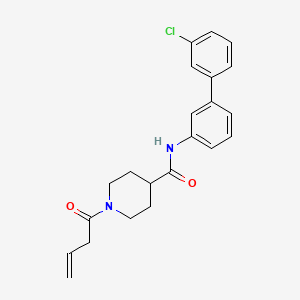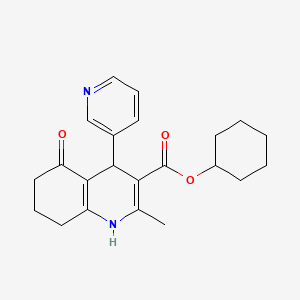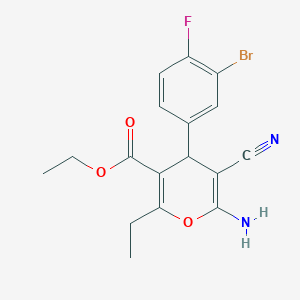![molecular formula C20H32N2O2 B5143780 2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is also known as H2L or HL and is a ligand that can form coordination complexes with various metal ions.
作用机制
The mechanism of action of H2L is not fully understood. However, it is believed that the biological activities of H2L are due to its ability to form coordination complexes with metal ions. These complexes can interact with biomolecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
H2L has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. H2L can also act as an antioxidant and has been shown to protect cells from oxidative stress. Furthermore, H2L has been shown to exhibit anti-inflammatory properties.
实验室实验的优点和局限性
H2L has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. H2L is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, H2L has some limitations. It can form coordination complexes with various metal ions, which can make it difficult to study its biological activities in the presence of other metal-containing biomolecules. Furthermore, the synthesis of H2L requires the use of toxic reagents such as formaldehyde, which can pose a risk to researchers.
未来方向
There are several future directions for the study of H2L. One direction is to study the biological activities of H2L complexes with different metal ions. Another direction is to investigate the potential applications of H2L complexes in catalysis, sensing, and imaging. Furthermore, the development of new synthesis methods for H2L and its derivatives can lead to the discovery of new compounds with improved biological activities. Overall, the study of H2L and its complexes has the potential to lead to the development of new drugs and materials with important applications in various fields.
Conclusion:
In conclusion, 2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis of H2L has been optimized to improve the yield and purity of the compound. H2L has been shown to exhibit potent biological activities such as anticancer, antimicrobial, and antiviral properties. The mechanism of action of H2L is believed to be due to its ability to form coordination complexes with metal ions. H2L has several advantages for lab experiments but also has some limitations. There are several future directions for the study of H2L, which can lead to the discovery of new drugs and materials with important applications in various fields.
合成方法
The synthesis of H2L involves the reaction between 5-methylcyclohexanone and 1,4-butanediamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with formaldehyde to obtain H2L. The synthesis method of H2L has been optimized to improve the yield and purity of the compound.
科学研究应用
H2L has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent biological activities such as anticancer, antimicrobial, and antiviral properties. H2L can also act as a chelating agent and has been used to form coordination complexes with various metal ions such as copper, zinc, and iron. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
属性
IUPAC Name |
(2Z)-5-methyl-2-[[4-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]butylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-5-7-17(19(23)11-15)13-21-9-3-4-10-22-14-18-8-6-16(2)12-20(18)24/h13-16,21-22H,3-12H2,1-2H3/b17-13-,18-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXBVHUZYGZDA-JTFWXBGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[1,4-Butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)